molecular formula C22H17N3O5 B11671521 N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide

N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide

Cat. No.: B11671521
M. Wt: 403.4 g/mol
InChI Key: PUPLLAYPQVXLEM-UHFFFAOYSA-N
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Description

N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide is a complex organic compound that belongs to the benzoxazole family. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves the use of continuous flow reactors and high-throughput screening to optimize reaction conditions and yields. Catalysts such as ionic liquids and metal-organic frameworks (MOFs) are commonly used to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4

Properties

Molecular Formula

C22H17N3O5

Molecular Weight

403.4 g/mol

IUPAC Name

N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C22H17N3O5/c1-12-3-8-20-17(9-12)24-22(30-20)16-6-5-15(11-19(16)26)23-21(27)14-4-7-18(25(28)29)13(2)10-14/h3-11,26H,1-2H3,(H,23,27)

InChI Key

PUPLLAYPQVXLEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C)O

Origin of Product

United States

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